molecular formula C20H19N9O4S B10932416 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-{(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-{(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B10932416
M. Wt: 481.5 g/mol
InChI Key: HEOHYMKAPMAUJI-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-N-{(E)-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-4H-1,2,4-triazol-4-amine” is a complex organic molecule that features multiple functional groups, including pyrazole, nitro, sulfanyl, triazole, and pyrrole moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Formation of the triazole ring: This can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Assembly of the final molecule: Coupling reactions, such as those involving thiols and alkyl halides, to introduce the sulfanyl group, followed by condensation reactions to form the final triazole-amine structure.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The pyrazole and triazole rings can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted pyrazole and triazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

Due to the presence of multiple bioactive functional groups, the compound may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. It can be used in drug discovery and development to identify new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of the compound depends on its specific biological target and the context in which it is used. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to the modulation of specific biochemical pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets, contributing to its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its combination of multiple functional groups, which can lead to a wide range of chemical reactivity and biological activities

Properties

Molecular Formula

C20H19N9O4S

Molecular Weight

481.5 g/mol

IUPAC Name

(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-[1-(3-nitrophenyl)pyrrol-2-yl]methanimine

InChI

InChI=1S/C20H19N9O4S/c1-13-19(29(32)33)14(2)26(24-13)12-34-20-23-22-15(3)27(20)21-11-18-8-5-9-25(18)16-6-4-7-17(10-16)28(30)31/h4-11H,12H2,1-3H3/b21-11+

InChI Key

HEOHYMKAPMAUJI-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.